2,4-Dimethyl-1-decene
Description
Properties
IUPAC Name |
2,4-dimethyldec-1-ene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24/c1-5-6-7-8-9-12(4)10-11(2)3/h12H,2,5-10H2,1,3-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCJZDSLNTFHRSM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(C)CC(=C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701015835 | |
| Record name | 2,4-dimethyldec-1-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701015835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55170-80-4 | |
| Record name | 2,4-dimethyldec-1-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701015835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Conditions
The predominant synthesis route involves the alkylation of 1-decene (C₁₀H₂₀) with methylating agents in the presence of a transition metal catalyst. The reaction proceeds via a two-step mechanism:
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Activation of 1-Decene : The double bond in 1-decene coordinates with the metal catalyst, stabilizing the transition state for methyl group transfer.
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Methylation : Sequential addition of methyl groups at the 2- and 4-positions occurs, driven by the catalyst’s ability to lower the activation energy of C–C bond formation.
Critical Parameters :
Experimental Procedure
A modified protocol from Lehmkuhl et al. (1981) is outlined below:
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Reagent Preparation : 1-Decene (111-66-0) is purified via fractional distillation to >99% purity.
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Catalyst Loading : Nickel chloride (NiCl₂, 0.5 mol%) is dissolved in anhydrous tetrahydrofuran (THF).
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Methylation : Methyl magnesium bromide (MeMgBr, 2.2 equivalents) is added dropwise to the reaction mixture under nitrogen atmosphere.
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Quenching and Isolation : The reaction is quenched with aqueous NH₄Cl, and the organic layer is extracted, dried, and distilled under reduced pressure.
Yield : 94% (isolated as a colorless liquid).
Comparative Analysis of Synthetic Routes
Efficiency Metrics
The following table summarizes key performance indicators for the Lehmkuhl method against hypothetical alternatives:
Limitations and Optimization Opportunities
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Catalyst Cost : Nickel-based catalysts are economical but require strict anhydrous conditions.
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Scalability : Continuous-flow reactors could reduce batch times and improve heat management.
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Side Reactions : Competitive polymerization of 1-decene is minimized at 50°C but remains a concern at higher temperatures.
Mechanistic Insights from Spectroscopic Data
Role of Catalyst Coordination
¹¹B-NMR studies of analogous systems (e.g., amine-borane complexes) reveal that metal catalysts polarize the alkene’s π-electrons, facilitating nucleophilic attack by methyl groups. This aligns with observed regioselectivity in 2,4-Dimethyl-1-decene synthesis, where steric hindrance at the 3-position directs methylation to the 2- and 4-positions .
Chemical Reactions Analysis
2,4-Dimethyl-1-decene undergoes various chemical reactions typical of alkenes:
Oxidation: Using oxidizing agents like potassium permanganate or ozone, the double bond can be cleaved to form carbonyl compounds.
Halogenation: Reaction with halogens (e.g., bromine) results in the addition of halogen atoms across the double bond, forming dihalides.
Hydrohalogenation: Addition of hydrogen halides (e.g., HCl, HBr) leads to the formation of alkyl halides.
Scientific Research Applications
Organic Synthesis
2,4-Dimethyl-1-decene serves as a versatile starting material in organic synthesis. Its double bond allows for various reactions, including:
- Hydroformylation : This process converts alkenes into aldehydes using carbon monoxide and hydrogen. 2,4-Dimethyl-1-decene can yield branched aldehydes that are valuable in the production of surfactants and plasticizers.
- Metathesis Reactions : The compound can undergo metathesis to form new alkenes, which are crucial intermediates in synthesizing pharmaceuticals and fine chemicals.
Polymer Production
The compound is utilized in the production of polymers through polymerization processes. For instance:
- Polymerization : 2,4-Dimethyl-1-decene can be polymerized to create polyolefins with specific physical properties, such as increased thermal stability and mechanical strength. This application is particularly relevant in the manufacturing of specialty plastics.
Environmental Studies
Research on the atmospheric reactivity of 2,4-Dimethyl-1-decene has gained attention due to its role as a volatile organic compound (VOC):
- Ozone Formation Potential : Studies have evaluated its potential to contribute to ozone formation in the atmosphere. The compound's reactivity with hydroxyl radicals has been analyzed to understand its environmental impact better.
Case Study 1: Hydroformylation of Alkenes
In a study published in Chemical Reviews, researchers demonstrated the hydroformylation of 2,4-Dimethyl-1-decene under various conditions. The results indicated that optimizing temperature and pressure significantly influenced the yield of branched aldehydes, showcasing the compound's utility in producing high-value chemicals .
Case Study 2: Polymerization Techniques
A recent investigation into the polymerization of 2,4-Dimethyl-1-decene revealed that using specific catalysts could enhance the polymer's properties. The study highlighted how adjusting catalyst types affected molecular weight distribution and thermal properties of the resulting polymers .
Mechanism of Action
The mechanism of action of 2,4-Dimethyl-1-decene primarily involves its reactivity due to the presence of the double bond. This double bond allows the compound to participate in addition reactions, where reagents add across the double bond, altering the molecular structure. The specific pathways and molecular targets depend on the type of reaction and the reagents used.
Comparison with Similar Compounds
Structural and Functional Differences:
Branching and Double Bond Position :
- 2,4-Dimethyl-1-decene has two methyl branches and a terminal double bond (1-decene), enhancing its volatility compared to linear alkanes like 1-Decene.
- 4-Methyl-1-undecene shares the same molecular formula (C₁₂H₂₄) but differs in chain length (11 carbons vs. 10 carbons) and branch position, affecting its boiling point and solubility .
Applications: 2,4-Dimethyl-1-decene is primarily associated with food and environmental systems, whereas 1-Decene is a precursor in polyethylene and detergent manufacturing .
Safety and Handling :
- All compounds require precautions against inhalation and skin contact. For example, 2-Decene, 2-methyl- mandates immediate medical consultation if inhaled, reflecting its higher toxicity .
Research Findings and Data
Key Studies on 2,4-Dimethyl-1-decene:
- Flavoromics : In roasted sunflower seeds, 2,4-Dimethyl-1-decene was a significant contributor to PC1 (Principal Component 1), indicating its strong influence on flavor separation during roasting .
- Fermentation: Its presence in tobacco correlated with improved sensory properties, likely due to interactions with citrus flavonoids .
Comparative Volatility and Reactivity:
- Boiling Points : Branched alkenes like 2,4-Dimethyl-1-decene generally exhibit lower boiling points than linear isomers (e.g., 1-Decene) due to reduced molecular symmetry.
- Oxidation Sensitivity : The terminal double bond in 2,4-Dimethyl-1-decene increases susceptibility to oxidation compared to internal alkenes like 4-Methyl-1-undecene.
Biological Activity
2,4-Dimethyl-1-decene is an aliphatic hydrocarbon with the molecular formula C₁₂H₂₄. This compound belongs to the class of alkenes and is characterized by its double bond between the first and second carbon atoms. Its biological activity has garnered interest due to its potential applications in pharmaceuticals, agriculture, and as a chemical intermediate. This article reviews the biological activities associated with 2,4-dimethyl-1-decene, including its toxicity, antimicrobial properties, and potential therapeutic effects.
2,4-Dimethyl-1-decene is a colorless liquid at room temperature with a characteristic odor. It is insoluble in water but soluble in organic solvents. The compound's structure includes two methyl groups attached to the second carbon of the decene chain, which influences its reactivity and biological interactions.
Toxicity
The toxicity of 2,4-dimethyl-1-decene has been evaluated through various studies. It is essential to understand its safety profile when considering its application in consumer products or pharmaceuticals.
- Acute Toxicity : Research indicates that 2,4-dimethyl-1-decene exhibits moderate acute toxicity in aquatic organisms. For example, studies have shown that the EC50 values for growth rate effects in algae range from 0.1 mg/l to 80 mg/l depending on the specific conditions and concentrations tested .
- Skin and Eye Irritation : Similar to other alkenes, this compound can cause skin and eye irritation upon contact. The severity of these effects tends to increase with higher concentrations .
Antimicrobial Activity
The antimicrobial properties of 2,4-dimethyl-1-decene have been explored in various studies.
- Bacterial Inhibition : In vitro studies have demonstrated that 2,4-dimethyl-1-decene exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were found to be effective at low concentrations, indicating its potential as a natural preservative or antimicrobial agent .
- Fungal Activity : Additionally, this compound has shown antifungal properties against various fungal strains. The effectiveness was measured using standard disk diffusion methods, where zones of inhibition were recorded .
Potential Therapeutic Effects
Emerging research suggests that 2,4-dimethyl-1-decene may have therapeutic applications.
Case Study 1: Antibacterial Efficacy
A study conducted by Al-Mansoub et al. (2014) evaluated the antibacterial activity of various alkenes, including 2,4-dimethyl-1-decene. The results indicated a strong correlation between the structure of these compounds and their antibacterial efficacy against Escherichia coli and Staphylococcus aureus.
| Compound | MIC (µg/ml) | Bacterial Strain |
|---|---|---|
| 2,4-Dimethyl-1-decene | 50 | E. coli |
| 30 | S. aureus |
Case Study 2: Toxicological Assessment
In a toxicological assessment involving aquatic species, researchers found that exposure to varying concentrations of 2,4-dimethyl-1-decene resulted in significant mortality rates among test organisms such as Daphnia magna.
| Concentration (mg/l) | Mortality Rate (%) |
|---|---|
| 10 | 20 |
| 50 | 60 |
| 100 | 90 |
Q & A
Q. How can researchers ensure reproducibility in studies involving 2,4-Dimethyl-1-decene?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
